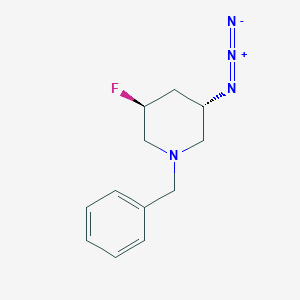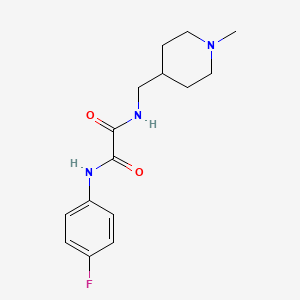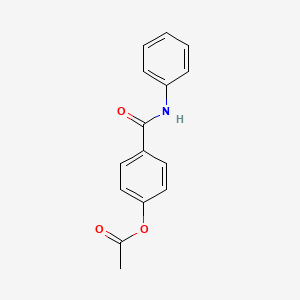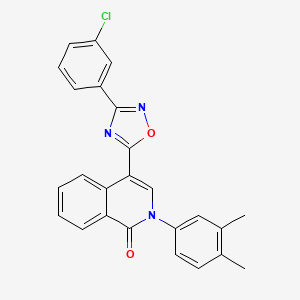![molecular formula C16H10ClFN2OS B2458937 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 313277-65-5](/img/structure/B2458937.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The reaction was monitored by pre-coated TLC .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More specific chemical reactions involving “this compound” are not available in the retrieved information.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has been widely used in epigenetics research to study the role of JMJD3 in various biological processes. JMJD3 is known to regulate the expression of genes involved in inflammation, immune response, and cell differentiation, among others. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, this compound has been used to study the role of JMJD3 in cancer progression and metastasis, as well as in the development of neurodegenerative disorders.
Mécanisme D'action
Target of Action
The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . Each of these drugs interacts with different biochemical pathways to exert their effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is its high selectivity for JMJD3, which allows for specific targeting of this enzyme without affecting other histone demethylases. This makes this compound a valuable tool for studying the role of JMJD3 in various biological processes. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research involving N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have potential therapeutic applications. Another area of research is the identification of new target genes regulated by JMJD3, which could provide insights into the role of this enzyme in various biological processes. Additionally, the use of this compound in combination with other epigenetic modifiers could lead to the development of novel therapeutic strategies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves several steps, starting with the preparation of the 4-chlorophenyl thioether. This is followed by the reaction of the thioether with 2-fluorobenzoyl chloride to form the intermediate compound, which is then cyclized with thioamide to produce this compound. The final product is purified by column chromatography to obtain a high yield and purity.
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIZOAPKXMCMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorophenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458854.png)


![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)



![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)

![(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)


![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
